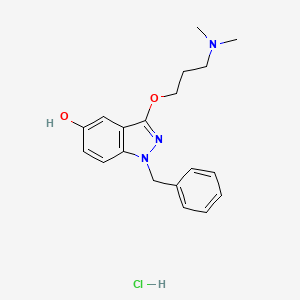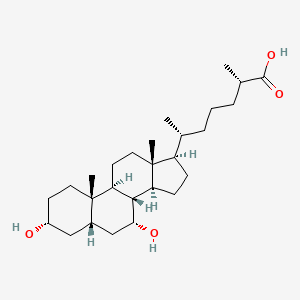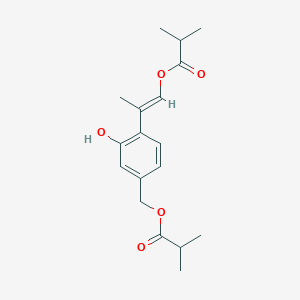
8,9-Dehydro-7,9-diisobutyryloxythymol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AKOS040762999 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of AKOS040762999 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Formation: The compound is formed through a series of reactions involving specific reagents and catalysts. The exact details of these reactions are proprietary and often vary depending on the desired purity and yield.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This may involve crystallization, distillation, or chromatography.
Industrial Production: On an industrial scale, the production of AKOS040762999 is optimized for efficiency and cost-effectiveness. This involves scaling up the reaction conditions and using industrial-grade equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
AKOS040762999 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involving AKOS040762999 typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can produce a range of products, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
AKOS040762999 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for creating new compounds and studying reaction mechanisms.
Biology: In biological research, AKOS040762999 is used to study cellular processes and interactions. It can act as a probe or marker in various assays and experiments.
Medicine: The compound has potential applications in medicine, particularly in drug development. Its unique properties make it a candidate for creating new therapeutic agents.
Industry: In industrial applications, AKOS040762999 is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of AKOS040762999 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C18H24O5 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[3-hydroxy-4-[(E)-1-(2-methylpropanoyloxy)prop-1-en-2-yl]phenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C18H24O5/c1-11(2)17(20)22-9-13(5)15-7-6-14(8-16(15)19)10-23-18(21)12(3)4/h6-9,11-12,19H,10H2,1-5H3/b13-9+ |
InChI Key |
BZJQETVPXZIJDR-UKTHLTGXSA-N |
Isomeric SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)/C(=C/OC(=O)C(C)C)/C)O |
Canonical SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)C(=COC(=O)C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


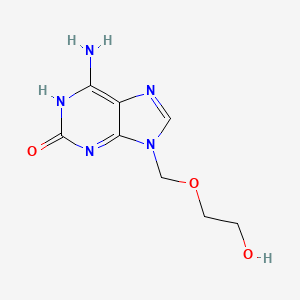


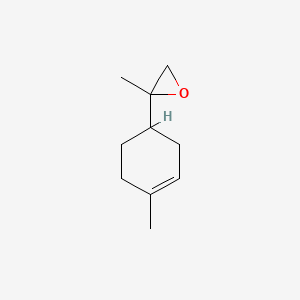
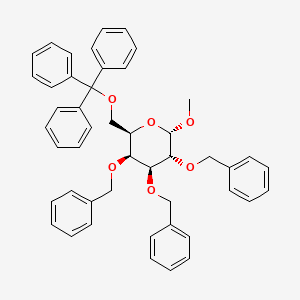

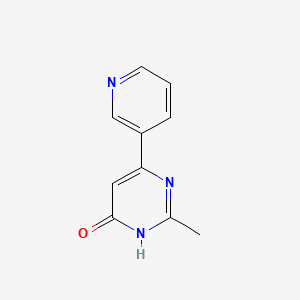
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
